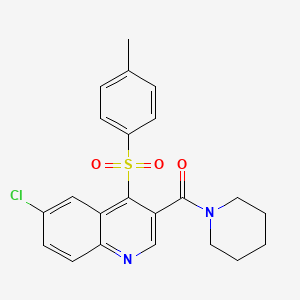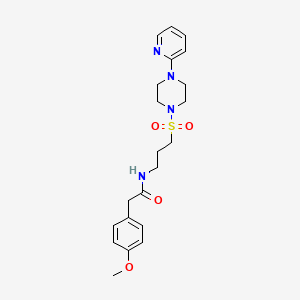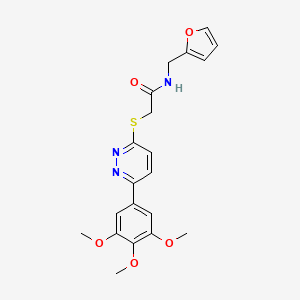![molecular formula C23H23ClN4O4S B2767526 N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 902248-41-3](/img/structure/B2767526.png)
N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .
Synthesis Analysis
Indoles can be synthesized by several independent biosynthetic pathways . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex. For example, the molecular formula of 3-Acetyl-1-[2-(2-chlorophenoxy)ethyl]pyridinium is C15H15ClNO2 .Chemical Reactions Analysis
Indole is a π-excessive aromatic heterocycle and is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, Indole-3-acetic acid (IAA, 3-IAA) is a colorless solid that is soluble in polar organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The compound belongs to a broader class of chemically synthesized molecules that incorporate thiadiazole and indole structures, which are of interest due to their diverse biological activities. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been achieved through carbodiimide condensation, showcasing the potential for generating a variety of structurally related compounds with potential bioactivity (Yu et al., 2014). Similarly, spiro[indoline-3,2'-[1,3,4]thiadiazole] derivatives have been synthesized from isatin and thiosemicarbazone, suggesting a method for creating spiro compounds that could serve as raw materials for drug synthesis (Tripathi & Sonawane, 2013).
Biological Activity
Compounds within this family have been studied for various biological activities, including anti-inflammatory, analgesic, antibacterial, and cytotoxic effects. For instance, a study on indole acetamide derivatives highlighted their anti-inflammatory activity confirmed by in silico modeling, targeting cyclooxygenase domains COX-1 and 2 (Al-Ostoot et al., 2020). Moreover, 1,3,4-thiadiazoles have been evaluated as anti-inflammatory and analgesic agents, with some compounds showing significant activity compared to ibuprofen (Shkair et al., 2016).
Antibacterial Activity
The synthesis and antibacterial activity of spiro [indole] thiadiazole derivatives have been explored, with compounds showing activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Olomola, Bada, & Obafemi, 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-acetyl-1'-[2-(2-chlorophenoxy)ethyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-13-11-14(2)20-17(12-13)23(28(16(4)30)26-22(33-23)25-15(3)29)21(31)27(20)9-10-32-19-8-6-5-7-18(19)24/h5-8,11-12H,9-10H2,1-4H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYWJGMSFWEZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2CCOC4=CC=CC=C4Cl)N(N=C(S3)NC(=O)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2767446.png)

![2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B2767448.png)

![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2767450.png)


![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)



![N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2767465.png)
